N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Mechanism of Action
Target of action
They are the core of many natural products and drugs .
Mode of action
The mode of action of pyrazoles and imidazoles can vary greatly depending on the specific compound and its targets. For example, some derivatives show anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, some pyrazoles and imidazoles can affect the production of reactive oxygen species (ROS), leading to various cellular effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles and imidazoles can vary widely. Many are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of action
The molecular and cellular effects can range from antibacterial to antitumor effects, among others, depending on the specific compound and its targets .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of pyrazoles and imidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Substitution Reaction: The phenyl group is introduced via a substitution reaction, where a phenyl halide reacts with the pyrazole ring in the presence of a base.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving an appropriate diol and a carboxylic acid derivative.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the oxane derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide: Similar structure but with a cyano group instead of a phenyl group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents.
Uniqueness
N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(15-6-10-22-11-7-15)18-8-9-20-13-16(12-19-20)14-4-2-1-3-5-14/h1-5,12-13,15H,6-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLNKCHSWLXGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.